alpha-(Methoxyimino)furan-2-acetic acid
Overview
Description
Alpha-(Methoxyimino)furan-2-acetic acid is a chemical compound with the molecular formula C₇H₇NO₄ and a molecular weight of 169.13 g/mol . It is known for its role as an intermediate in the synthesis of cefuroxime, a second-generation cephalosporin antibiotic . This compound is characterized by its furan ring structure, which is a five-membered aromatic ring containing one oxygen atom.
Mechanism of Action
Target of Action
Alpha-(Methoxyimino)furan-2-acetic acid, also known as (Z)-2-methoxyimino-2-(furyl-2-yl) acetic acid ammonium salt (SMIA), is a key intermediate used for the synthesis of cefuroxime . Cefuroxime is a second-generation cephalosporin antibiotic . The primary target of cefuroxime, and by extension this compound, is the bacterial cell wall. It binds to penicillin-binding proteins located on the inner membrane of the bacterial cell wall .
Mode of Action
The compound inhibits the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls, thereby inhibiting cell wall biosynthesis . Bacteria eventually lyse due to ongoing activity of cell wall autolytic enzymes while cell-wall assembly is arrested .
Biochemical Pathways
The compound is involved in the biosynthesis of 2-furylhydroxymethylketone, an intermediate of cefuroxime, from furfural and formaldehyde using a ThDP-dependent enzyme . This alternative route to prepare SMIA from 2-furylhydroxymethylketone (2-FHMK) replaces the traditional chemical synthesis of 2-acetylfuran utilizing furfural and formaldehyde as raw materials .
Pharmacokinetics
Cefuroxime, the final product, is known to have good bioavailability and is eliminated by the kidneys .
Result of Action
The result of the compound’s action is the inhibition of bacterial cell wall synthesis, leading to cell lysis and death . This makes it effective against a wide range of Gram-positive and Gram-negative bacteria .
Biochemical Analysis
Biochemical Properties
Alpha-(Methoxyimino)furan-2-acetic acid is synthesized from 2-furylhydroxymethylketone (2-FHMK) using a biocatalyst . This biocatalyst replaces the traditional chemical synthesis of 2-acetylfuran utilizing furfural and formaldehyde as raw materials . Thiamine diphosphate (ThDP)-dependent enzymes are used in this process .
Molecular Mechanism
The molecular mechanism of action of this compound involves its conversion from 2-FHMK by ThDP-dependent enzymes . These enzymes catalyze the synthesis of 2-FHMK, optimizing the process and improving the catalytic efficiency .
Temporal Effects in Laboratory Settings
In a laboratory setting, 63 g L −1 2-FHMK was produced in a 1-L reactor with a 96.2% yield and a 5.25 g L −1 h −1 space-time yield . This indicates that the biocatalytic synthesis of this compound from 2-FHMK is efficient and can be sustained over time .
Metabolic Pathways
This compound is involved in the metabolic pathway for the synthesis of cefuroxime . It is synthesized from 2-FHMK, which is produced from furfural and formaldehyde .
Preparation Methods
Synthetic Routes and Reaction Conditions
Alpha-(Methoxyimino)furan-2-acetic acid can be synthesized through various methods. One common approach involves the reaction of 2-oxo-2-furanacetic acid with methoxyamine in an aqueous solution . The reaction is typically carried out in a microchannel reactor with light sources set to wavelengths between 360-485 nm, facilitating the oximation reaction. The retention time in the reactor is about 20-60 seconds, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound often involves the use of biocatalysts to replace traditional chemical synthesis methods. For example, the biocatalytic synthesis of 2-furylhydroxymethylketone from furfural and formaldehyde using thiamine diphosphate-dependent enzymes has been optimized for large-scale production . This method is more cost-effective and environmentally friendly compared to conventional chemical synthesis.
Chemical Reactions Analysis
Types of Reactions
Alpha-(Methoxyimino)furan-2-acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the furan ring.
Substitution: Substitution reactions can occur at the furan ring or the methoxyimino group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product but often involve controlled temperatures and pH levels.
Major Products Formed
Scientific Research Applications
Alpha-(Methoxyimino)furan-2-acetic acid has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial properties.
Industry: It is used in the production of various bioactive compounds and as a catalyst in organic reactions.
Comparison with Similar Compounds
Alpha-(Methoxyimino)furan-2-acetic acid can be compared with other similar compounds, such as:
2-Furylhydroxymethylketone: Another furan derivative used in the synthesis of bioactive molecules.
2-Furoic Acid: A simpler furan derivative with various industrial applications.
The uniqueness of this compound lies in its specific structure, which makes it a valuable intermediate in the synthesis of cefuroxime and other pharmaceuticals.
Properties
IUPAC Name |
2-(furan-2-yl)-2-methoxyiminoacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO4/c1-11-8-6(7(9)10)5-3-2-4-12-5/h2-4H,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNQCEVIJOQZWLO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=C(C1=CC=CO1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90869289 | |
Record name | (Furan-2-yl)(methoxyimino)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90869289 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65866-86-6 | |
Record name | α-(Methoxyimino)-2-furanacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=65866-86-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | α-(methoxyimino)furan-2-acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.942 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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